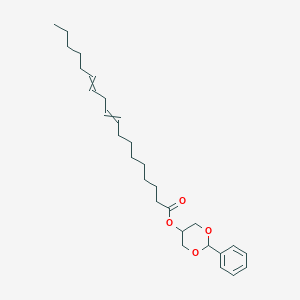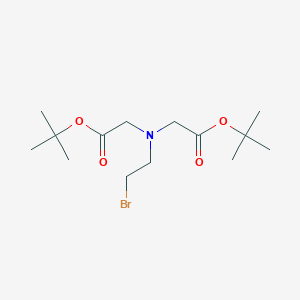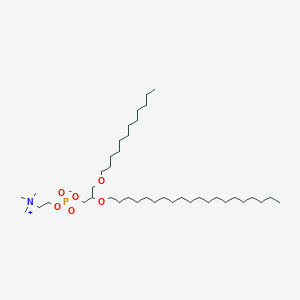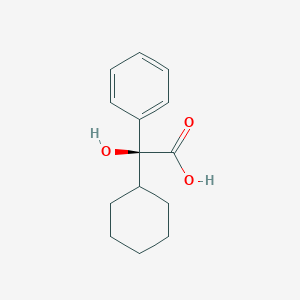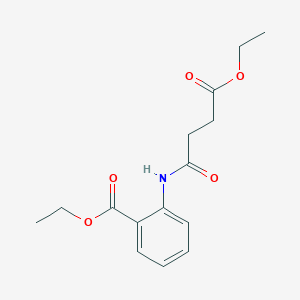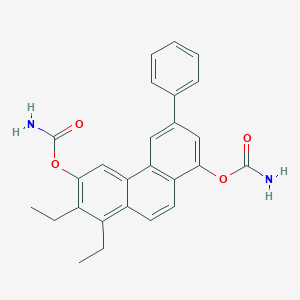
ジエチル (6-フェニルフェナントリジン-3,8-ジイル)ジカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is a chemical compound with the molecular formula C25H23N3O4 and a molecular weight of 429.48 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenanthridine core, which is a tricyclic aromatic system, and two diethyl carbamate groups attached to the 3 and 8 positions of the phenanthridine ring .
科学的研究の応用
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent due to its phenanthridine core.
Medicine: Explored for its anti-tumor and anti-viral properties.
Industry: Employed in the preparation of ethidium bromide and other compounds used in molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate typically involves the reaction of 6-phenylphenanthridine with diethyl carbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenanthridine derivatives with new functional groups.
作用機序
The mechanism of action of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate involves its interaction with biological macromolecules such as DNA. The phenanthridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound may also interact with specific enzymes and proteins, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Known for its DNA-binding properties and investigated for anti-tumor and anti-viral activities.
Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology for staining nucleic acids.
Uniqueness
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is unique due to its dual carbamate groups, which enhance its solubility and potentially modify its biological activity compared to other phenanthridine derivatives. This structural feature may also influence its interaction with biological targets, making it a valuable compound for further research.
特性
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJQVYUYWKCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62895-39-0 |
Source


|
| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


